molecular formula C8H18ClNO B1429458 (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1311254-48-4

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No. B1429458
M. Wt: 179.69 g/mol
InChI Key: UQGLGYXFPXWXQJ-UHFFFAOYSA-N
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Description

“(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H18ClNO . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride” is 1S/C8H17NO.ClH/c1-8(2)5-7(6-9)3-4-10-8;/h7H,3-6,9H2,1-2H3;1H . This indicates that the molecule consists of a pyran ring with two methyl groups attached to one of the carbon atoms, and a methanamine group attached to the 4-position of the pyran ring .


Physical And Chemical Properties Analysis

“(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride” is a white to yellow solid . It has a molecular weight of 179.69 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis and Transformations :

    • Arutyunyan et al. (2012) describe the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine from 2,2-dimethyltetrahydro-2H-pyran-4-one and its subsequent chemical transformations. This process involved cyanoethylation with acrylonitrile and further reduction steps (Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012).
  • Key Intermediate for Synthesis of Pyranocoumarins :

    • Boldea, Bottari, and Battiste (1996) synthesized a compound [2,2-dimethyl-4-(t-butyldimethylsiloxy)-3,4-dihydro-2H-pyran-6-yl] methanal, an intermediate crucial for the synthesis of pyranocoumarins. They explored the selectivity of various reducing agents towards this compound (Boldea, Bottari, & Battiste, 1996).
  • Inhibitors of the F-Box Protein SKP2 :

  • Synthesis of Dicarboxylic Acid Amides and Diamides :

    • Aghekyan et al. (2018) worked on the condensation of various amines with compounds derived from [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, leading to the creation of N,N'-disubstituted oxamides and N-aryloxamides (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2,2-dimethyloxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)5-7(6-9)3-4-10-8;/h7H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGLGYXFPXWXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856242
Record name 1-(2,2-Dimethyloxan-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride

CAS RN

1311254-48-4
Record name 2H-Pyran-4-methanamine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311254-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Dimethyloxan-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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